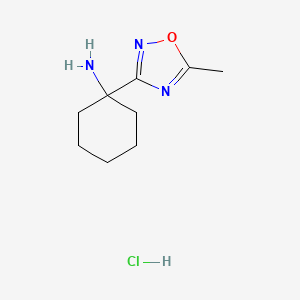
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClN3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways might be affected.
Result of Action
The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . In addition, it exerted moderate antibacterial effects on rice bacterial leaf blight .
Preparation Methods
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an amidoxime with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. For example, the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with an amidoxime to form the oxadiazole ring .
-
Cyclohexan-1-amine Derivative: : The cyclohexan-1-amine derivative can be synthesized by the reduction of the corresponding cyclohexanone derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride .
-
Coupling Reaction: : The final step involves coupling the oxadiazole ring with the cyclohexan-1-amine derivative. This can be achieved by reacting the oxadiazole derivative with the amine in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a base such as sodium acetate .
Chemical Reactions Analysis
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives of the oxadiazole ring .
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This can result in the reduction of the oxadiazole ring or the cyclohexan-1-amine moiety .
-
Substitution: : The compound can undergo substitution reactions, where one of the substituents on the oxadiazole ring or the cyclohexan-1-amine moiety is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles .
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride has several scientific research applications:
-
Medicinal Chemistry: : The compound is being investigated for its potential as a pharmaceutical agent. Oxadiazole derivatives have shown promise as anti-infective agents, and this compound may have similar properties .
-
Materials Science: : The compound can be used in the synthesis of novel materials with unique properties. For example, oxadiazole derivatives are known for their thermal stability and can be used in the development of high-performance materials .
-
Biological Research: : The compound can be used as a tool in biological research to study the effects of oxadiazole derivatives on various biological systems .
Comparison with Similar Compounds
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
-
1,2,4-Oxadiazole Derivatives: : These compounds share the oxadiazole ring structure and have similar chemical properties. Examples include 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole) .
-
Cyclohexan-1-amine Derivatives: : These compounds share the cyclohexan-1-amine moiety and have similar biological properties. Examples include various substituted cyclohexan-1-amines used in medicinal chemistry .
The uniqueness of this compound lies in its combination of the oxadiazole ring and the cyclohexan-1-amine moiety, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKYDAJLKKHCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170193-75-5 |
Source


|
| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

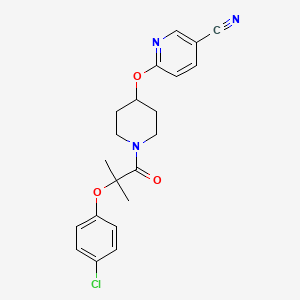
![(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2865987.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)
![N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2865990.png)
![2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2865992.png)
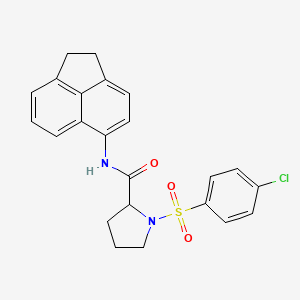
![7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one](/img/structure/B2865995.png)
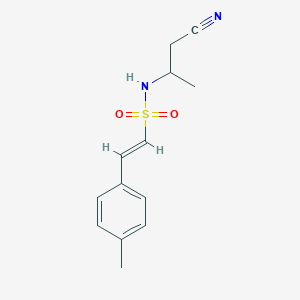
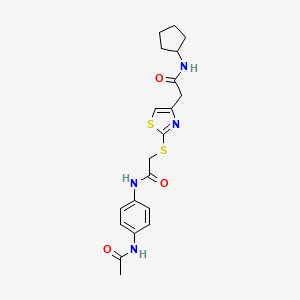
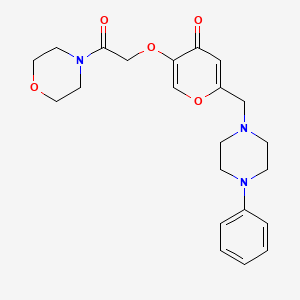
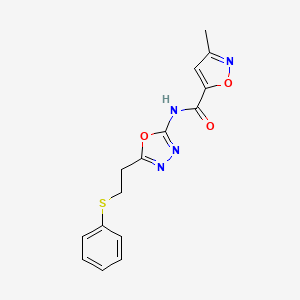
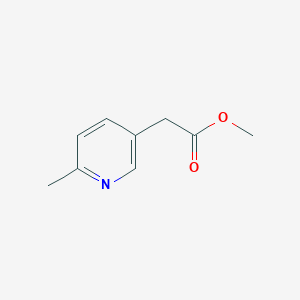
![N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2866007.png)
